

Dehydrodanshenol A: A Comparative Guide to its PTP1B Inhibition Mechanism

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Compound of Interest

Compound Name: Dehydrodanshenol A

Cat. No.: B12379845

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This guide provides a comprehensive comparison of **Dehydrodanshenol A**'s performance as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor against other known inhibitors. The information presented is supported by available experimental data to objectively evaluate its mechanism and potential.

Introduction to Dehydrodanshenol A and its Target: PTP1B

Dehydrodanshenol A is a naturally derived compound that has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1]. PTP1B is a key negative regulator in the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor (IR) and its substrates (like IRS-1), PTP1B attenuates insulin signaling.[2][3][4] Consequently, inhibitors of PTP1B are of significant interest as potential therapeutic agents for type 2 diabetes, obesity, and other metabolic disorders.

Mechanism of Inhibition: Non-Competitive Action

Dehydrodanshenol A exhibits a non-competitive mechanism of inhibition against PTP1B, with a reported half-maximal inhibitory concentration (IC₅₀) of 8.5 μ M[1]. Non-competitive inhibition implies that **Dehydrodanshenol A** binds to an allosteric site on the PTP1B enzyme, distinct

from the active site where the substrate binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding.

While direct experimental data such as a Lineweaver-Burk plot for **Dehydrodanshenol A** was not available in the public domain at the time of this review, the characterization as a non-competitive inhibitor suggests that it reduces the maximal velocity (V_{max}) of the enzyme's reaction without affecting the Michaelis constant (K_m) for the substrate.

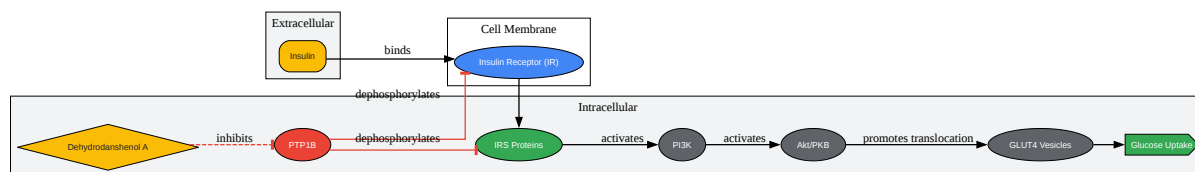
Comparative Analysis of PTP1B Inhibitors

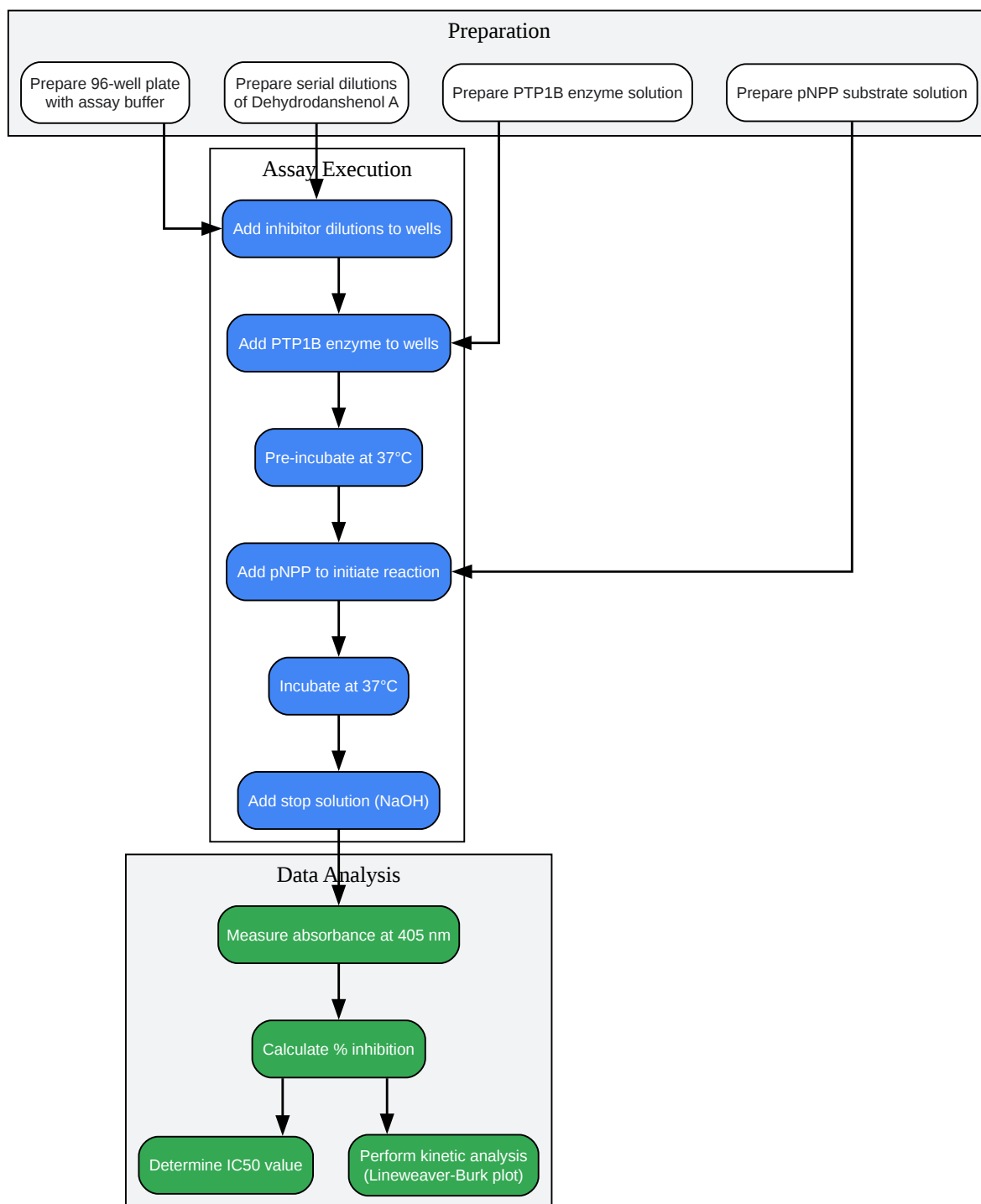
To contextualize the performance of **Dehydrodanshenol A**, the following table compares its inhibitory activity with other known PTP1B inhibitors, including those that have been investigated in clinical trials.

Inhibitor	Type of Inhibition	IC50 (μ M)	Ki (μ M)	Target
Dehydrodanshenol A	Non-competitive	8.5[1]	Not Reported	PTP1B
Trodesquamine (MSI-1436)	Non-competitive (Allosteric)	1.0[5][6]	Not Reported	PTP1B
Ertiprotafib	Non-competitive	>20[7]	Not Reported	PTP1B, PPAR α / γ , IKK- β [7][8][9]
JTT-551	Mixed-type	Not Reported	0.22[10][11][12]	PTP1B
KQ-791	Competitive, Reversible	0.175	Not Reported	PTP1B, TCPTP[13]
DPM-1001	Not Reported	0.10	Not Reported	PTP1B

Signaling Pathway of PTP1B Inhibition

The inhibition of PTP1B by agents like **Dehydrodanshenol A** is expected to enhance insulin signaling. The following diagram illustrates the canonical insulin signaling pathway and the role of PTP1B.





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